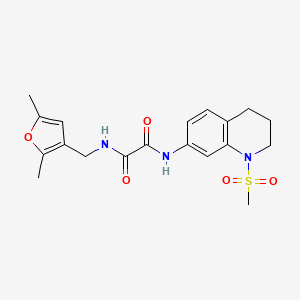

![molecular formula C19H20N2OS B2754786 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 899734-69-1](/img/structure/B2754786.png)

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide” is a chemical compound. It is related to the thiazole group of compounds, which have been found to have diverse biological activities . Thiazoles have been used in the synthesis of various drug molecules with lesser side effects, including those with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

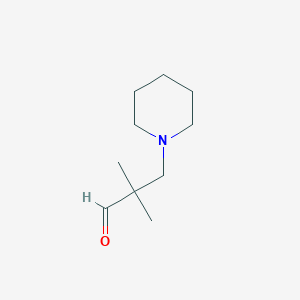

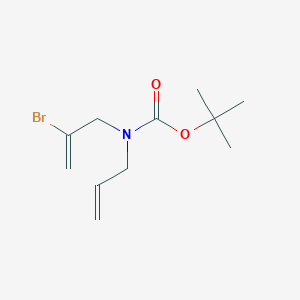

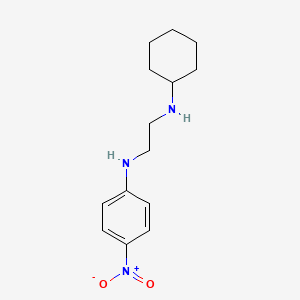

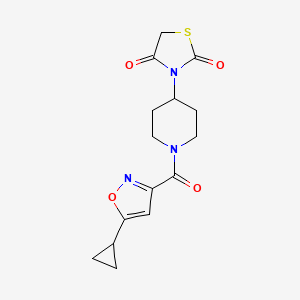

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazole, a key component of the molecule, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved papers, thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications

Apoptotic Activity and Anticancer Potential

Research involving benzo[d]thiazole derivatives, such as the study by Liu et al. (2019), demonstrates the synthesis and evaluation of novel compounds with significant apoptotic activity against various cancer cell lines. These findings underscore the potential of benzo[d]thiazole derivatives in developing anticancer therapies by inducing apoptosis in cancer cells, suggesting a promising area of application for N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide in oncological research (Liu et al., 2019).

Antibacterial Agents

The synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones by Palkar et al. (2017) highlight another significant application of benzo[d]thiazole derivatives. These compounds exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This research indicates the potential of benzo[d]thiazole derivatives, including this compound, as novel antibacterial agents, offering a pathway for the development of new antibiotics (Palkar et al., 2017).

Photorelease and Fluorescent Chemosensors

Another intriguing application area for benzo[d]thiazole derivatives is in the development of photoactive precursors for drug release and fluorescent chemosensors for metal ion detection. Studies such as those by Soares et al. (2015) on aminobenzocoumarinylmethyl esters explore the photorelease mechanisms of carboxylic acids, which could be applicable to similar benzo[d]thiazole compounds for controlled drug delivery systems. Additionally, the work by Khan (2020) on pyrazoline derivatives demonstrates the use of benzo[d]thiazole-based compounds as fluorescent chemosensors, particularly for the detection of Fe3+ ions, highlighting their potential in environmental monitoring and analytical chemistry (Soares et al., 2015); (Khan, 2020).

Future Directions

The future directions for research on “N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis, and investigation of their mechanisms of action. Additionally, research could focus on overcoming microbial resistance and reducing side effects .

Mechanism of Action

Target of Action

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide, also known as BMB, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

BMB interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has shown particularly strong inhibitory activity against COX-1 .

Biochemical Pathways

The primary biochemical pathway affected by BMB is the arachidonic acid pathway . By inhibiting COX enzymes, BMB disrupts this pathway, reducing the production of prostaglandins and other inflammatory mediators .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The inhibition of COX enzymes by BMB leads to a reduction in inflammation . In vitro studies have shown that BMB derivatives can inhibit albumin denaturation, a key process in inflammation, by up to 78.28% .

Properties

IUPAC Name |

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-3-8-17(22)21(13-15-10-5-4-6-11-15)19-20-18-14(2)9-7-12-16(18)23-19/h4-7,9-12H,3,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCTYWPOSUYYBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)

![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)